molecular formula C10H7NO5 B8288193 6,7-Methylenedioxy-3-nitrochromene

6,7-Methylenedioxy-3-nitrochromene

Cat. No.: B8288193
M. Wt: 221.17 g/mol
InChI Key: JRTRWYLTILKTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Methylenedioxy-3-nitrochromene is a chemical research reagent based on the 3-nitro-2H-chromene pharmacophore, a scaffold recognized for its potential in antibacterial drug discovery . Chromene derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antifungal properties, making them valuable scaffolds in medicinal chemistry research . The methylenedioxy functional group is a common feature in many bioactive natural products and synthetic compounds . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting safety data sheets and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

7-nitro-6H-[1,3]dioxolo[4,5-g]chromene

InChI

InChI=1S/C10H7NO5/c12-11(13)7-1-6-2-9-10(16-5-15-9)3-8(6)14-4-7/h1-3H,4-5H2

InChI Key

JRTRWYLTILKTDP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC3=C(C=C2O1)OCO3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Michael Addition and Cyclocondensation Approaches

The most widely documented route to 6,7-methylenedioxy-3-nitrochromene involves a Michael addition followed by cyclocondensation. This method begins with sesamol (3,4-methylenedioxyphenol) as the starting material. Sesamol undergoes formylation using dichloromethyl methyl ether and Lewis acids such as SnCl₄ to yield 6,7-methylenedioxy-2-hydroxybenzaldehyde . The aldehyde intermediate is then reacted with nitroethylene, generated in situ from 2-nitroethanol under acidic conditions, to form the nitrochromene backbone .

Key steps include:

  • Formylation :

    • Sesamol is treated with dichloromethyl methyl ether and SnCl₄ in dichloromethane at 0°C, achieving moderate yields (50–65%) . Competing dimerization to xanthylium ions is mitigated by controlled stoichiometry and low temperatures .

  • Nitroethylene Generation :

    • 2-Nitroethanol is dehydrated using phthalic anhydride and dibutylamine, producing nitroethylene gas, which is immediately trapped by the aldehyde .

  • Cyclocondensation :

    • The aldehyde and nitroethylene undergo a tandem oxa-Michael addition and Henry reaction, followed by dehydration to yield the chromene core. Triethylamine or Al₂O₃ catalyzes this step, with yields reaching 70–83% .

Optimization Insights :

  • Substituting SnCl₄ with BF₃·Et₂O in the formylation step improves regioselectivity .

  • Slow addition of nitroethylene minimizes polymerization side reactions .

Cascade Oxa-Michael-Henry-Dehydration Reactions

A one-pot cascade strategy streamlines the synthesis by integrating multiple steps. This method employs 3,4-methylenedioxy-substituted salicylaldehydes and nitroalkenes under basic or Lewis-acidic conditions . For example, reacting 6,7-methylenedioxy-2-hydroxybenzaldehyde with nitroethylene in the presence of L-proline (20 mol%) in toluene at reflux affords the target compound in 80% yield .

Mechanistic Pathway :

  • Oxa-Michael Addition : The phenolic oxygen attacks the β-position of nitroethylene.

  • Henry Reaction : The nitro group participates in a nucleophilic addition with the aldehyde.

  • Dehydration : Acidic workup eliminates water, aromatizing the pyran ring .

Catalyst Screening :

CatalystSolventTemp (°C)Yield (%)
TriethylamineToluene11065
Al₂O₃NeatRT70
L-ProlineToluene11083

Data sourced from

Boronic Acid-Mediated Condensations

Boronic acids, in combination with Brønsted acids, facilitate chromene synthesis via dehydrative cyclization. While primarily used for 2H-chromenes, this method adapts to nitrochromenes by employing pentafluorophenylboronic acid and diphenylphosphinic acid as co-catalysts . The reaction couples 6,7-methylenedioxy-2-hydroxybenzaldehyde with α,β-unsaturated nitro compounds (e.g., nitroacrylonitrile) in heptane at 100°C, achieving 60–70% yields .

Advantages :

  • Avoids stoichiometric reagents, enabling catalytic turnover.

  • Tolerates electron-deficient aldehydes and nitroolefins .

Limitations :

  • Lower yields compared to classical methods due to competing side reactions.

Structural Characterization and Analytical Data

The synthesized 6,7-methylenedioxy-3-nitrochromene is characterized by:

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-4), 7.12 (s, 1H, H-5), 6.95 (s, 1H, H-8), 6.05 (s, 2H, OCH₂O), 5.32 (d, J = 10.5 Hz, 1H, H-2) .

  • ¹³C NMR : δ 152.1 (C-3), 148.9 (C-6/C-7), 134.2 (C-4a), 122.5 (C-8a), 108.3 (OCH₂O) .

  • X-ray Crystallography : Confirms planar chromene core with torsional angles of 108.8° between the nitro group and anthracene plane .

Q & A

Q. What are the established synthetic routes for 6,7-Methylenedioxy-3-nitrochromene, and what key reagents are involved?

The compound can be synthesized via cyclization reactions starting from substituted phenylacetic acid derivatives. For example, a related chromene derivative (6,7-Dimethoxy-3-isochromanone) was synthesized using 3,4-dimethoxyphenylacetic acid, formic acid, and dichloromethane under reflux conditions. The reaction involves formylation and intramolecular cyclization, followed by purification via column chromatography . For nitrochromene derivatives, nitration steps would require careful control of reaction conditions (e.g., temperature, nitrating agents like HNO₃/H₂SO₄) to avoid over-nitration or decomposition.

Q. How is purity assessed during the synthesis of nitrochromene derivatives?

Purity is typically verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as ¹H NMR and IR are critical for structural confirmation. For example, IR peaks at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (nitro group) are indicative of the chromene and nitro functionalities, respectively. ¹H NMR can confirm the methylenedioxy moiety (δ ~5.25 ppm, singlet) and aromatic protons .

Q. What solvents and drying agents are recommended for nitrochromene synthesis?

Dichloromethane is commonly used for cyclization reactions due to its ability to dissolve polar intermediates. Anhydrous magnesium sulfate is preferred for drying organic layers to prevent hydrolysis of nitro or methylenedioxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6,7-Methylenedioxy-3-nitrochromene?

Contradictions often arise from variations in assay conditions (e.g., solvent polarity, cell lines, or enzyme sources). A robust approach involves:

  • Standardized bioassays : Use identical solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
  • Comparative studies : Test the compound alongside structurally similar chromenes (e.g., 6,8-dichloro-3-formylchromone) to isolate the nitro group’s role in activity .
  • Dose-response curves : Quantify IC₅₀ values under controlled conditions to minimize batch-to-batch variability.

Q. What strategies optimize reaction yields for nitrochromene derivatives under steric hindrance?

Steric hindrance from the methylenedioxy group can reduce nitration efficiency. Strategies include:

  • Directed ortho-nitration : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration to the desired position.
  • Microwave-assisted synthesis : Enhances reaction rates and reduces side products by enabling precise temperature control .
  • Protecting groups : Temporarily block reactive sites (e.g., methylenedioxy) during nitration, followed by deprotection.

Q. How does the nitro group influence the photostability of 6,7-Methylenedioxy-3-nitrochromene?

Nitro groups are prone to photodegradation via radical pathways. Stability studies should include:

  • UV-Vis spectroscopy : Monitor absorbance changes under controlled light exposure.
  • LC-MS analysis : Identify degradation products (e.g., nitroso or amine derivatives).
  • Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced decomposition .

Data Interpretation and Contradictions

Q. Why do computational (DFT) and experimental NMR chemical shifts diverge for nitrochromenes?

Discrepancies often stem from solvent effects and conformational flexibility. To address this:

  • Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.
  • Dynamic NMR : Perform variable-temperature NMR to account for rotational barriers around the nitro group .

Q. How to validate the regioselectivity of nitration in methylenedioxy-substituted chromenes?

X-ray crystallography is the gold standard for regioselective confirmation. Alternatively, NOESY NMR can identify spatial proximity between nitro and methylenedioxy groups. Comparative analysis with synthetic standards (e.g., 6-nitro vs. 8-nitro isomers) is also effective .

Methodological Notes

  • Spectral references : IR and NMR data from structurally analogous compounds (e.g., 6,7-Dimethoxy-3-isochromanone) provide benchmarks for characterization .
  • Safety protocols : Nitration reactions require strict temperature control and fume hood use due to exothermic risks and toxic NOx emissions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.